molecular formula C34H42N2O6 B12753749 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate CAS No. 83010-56-4

3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate

Cat. No.: B12753749
CAS No.: 83010-56-4
M. Wt: 574.7 g/mol
InChI Key: PXBIGNMTOXPASF-WXXKFALUSA-N
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Description

3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate is a chemical compound with the molecular formula C34H42N2O6 It is known for its unique structure, which includes a cyclopropylmethyl group and a tetrahydropyridinyl group attached to a phenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrahydropyridinyl ring, the introduction of the cyclopropylmethyl group, and the attachment of the phenol moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate bulk production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The tetrahydropyridinyl ring can be reduced to form piperidinyl derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Piperidinyl derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological macromolecules, while the tetrahydropyridinyl ring can interact with receptors or enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol
  • 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol acetate
  • 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol hydrochloride

Uniqueness

Compared to similar compounds, 3-(1-Cyclopropylmethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol fumarate is unique due to its fumarate salt form, which can influence its solubility, stability, and bioavailability. This makes it a valuable compound for specific applications where these properties are crucial.

Properties

CAS No.

83010-56-4

Molecular Formula

C34H42N2O6

Molecular Weight

574.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;3-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-5-yl]phenol

InChI

InChI=1S/2C15H19NO.C4H4O4/c2*17-15-5-1-3-13(9-15)14-4-2-8-16(11-14)10-12-6-7-12;5-3(6)1-2-4(7)8/h2*1,3-5,9,12,17H,2,6-8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;;2-1+

InChI Key

PXBIGNMTOXPASF-WXXKFALUSA-N

Isomeric SMILES

C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C1CN(CC(=C1)C2=CC(=CC=C2)O)CC3CC3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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